molecular formula C9H15ClF2 B13220771 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane

Cat. No.: B13220771
M. Wt: 196.66 g/mol
InChI Key: JIFBJXRKVMCIAC-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane is a halogenated cyclopentane derivative featuring a chloro-methylpropyl substituent at the 2-position and two fluorine atoms at the 1,1-positions of the cyclopentane ring.

Properties

Molecular Formula

C9H15ClF2

Molecular Weight

196.66 g/mol

IUPAC Name

2-(3-chloro-2-methylpropyl)-1,1-difluorocyclopentane

InChI

InChI=1S/C9H15ClF2/c1-7(6-10)5-8-3-2-4-9(8,11)12/h7-8H,2-6H2,1H3

InChI Key

JIFBJXRKVMCIAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1(F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-methylpropyl)-1,1-difluorocyclopentane typically involves the reaction of 3-chloro-2-methylpropyl halides with difluorocyclopentane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the alteration of molecular pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous compounds and reaction pathways can be inferred from related studies:

Structural Analogues

  • 1-(3-Chloro-2-methylpropyl)benzotriazole (): This benzotriazole derivative shares the 3-chloro-2-methylpropyl substituent. Under BunLi, it undergoes cyclization to form 1-cyclopropylbenzotriazole, highlighting the role of the chloro-methyl group in facilitating ring formation.
  • Cis-1,3-dimethylcyclopentane (): While lacking halogens, this compound demonstrates how substituent positioning on cyclopentane affects physical properties. The cis-1,3-dimethyl configuration (CAS 2532-58-3) likely reduces ring strain compared to trans isomers. For 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane, the 1,1-difluoro substitution could introduce dipole-dipole interactions, increasing polarity and boiling point relative to non-halogenated analogues .

Reactivity and Stability

  • Radical Coupling Behavior () :
    Benzotriazole-2-yl derivatives generate radicals that dimerize to form mixtures of enantiomers and neutral isomers. For the target compound, the 1,1-difluoro group may stabilize adjacent radicals via hyperconjugation, but steric hindrance from the methylpropyl group could limit dimerization efficiency compared to benzotriazole-based systems .

  • However, dimethylcyclopentanes () typically exhibit moderate thermal stability due to ring strain. The electron-withdrawing fluorine atoms in 1,1-difluorocyclopentane may enhance thermal resistance by reducing electron density in the ring .

Data Table: Comparative Properties (Inferred)

Property This compound (Inferred) 1-(3-Chloro-2-methylpropyl)benzotriazole Cis-1,3-dimethylcyclopentane
Molecular Weight ~210 g/mol ~224 g/mol ~112 g/mol
Key Substituents 3-Chloro-2-methylpropyl, 1,1-difluoro 3-Chloro-2-methylpropyl, benzotriazole Cis-1,3-dimethyl
Polarity High (due to F and Cl) Moderate (Cl and aromatic N) Low
Thermal Stability Likely high Moderate (decomposes at >60°C) Moderate
Reactivity Sterically hindered, slow radical coupling High radical coupling efficiency Low (inert)

Biological Activity

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane is a fluorinated bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a chlorinated and difluorinated alkyl group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Fluorinated compounds like this compound typically exhibit unique biological activities due to their structural characteristics. Research indicates that fluorination can improve interactions with biological targets, enhancing their efficacy as pharmaceutical agents . The compound's specific interactions with proteins and enzymes remain an area of ongoing investigation.

Pharmacological Applications

The compound has been explored for its potential use in various therapeutic contexts, particularly in modulating farnesoid X receptors (FXR), which play a crucial role in bile acid regulation and lipid metabolism . This modulation could have implications for treating metabolic disorders and liver diseases.

Study 1: FXR Modulation

A recent patent disclosed the use of substituted bicyclic compounds, including this compound, as FXR modulators. The study demonstrated that these compounds could effectively regulate gene expression related to lipid metabolism and inflammation in cellular models .

Study 2: Enzymatic Synthesis

Research on the enzymatic synthesis of fluorinated compounds has shown that such modifications can lead to increased activity and stability in biological systems. A review highlighted that compounds like this compound benefit from enhanced bioavailability due to their fluorination .

Data Table: Biological Activities of Fluorinated Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundFXR ModulationGene expression regulation
2-FluorocitrateMetabolic regulationInhibition of metabolic pathways
Fluorinated Amino AcidsProtein interactionEnhanced biotherapeutic properties

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